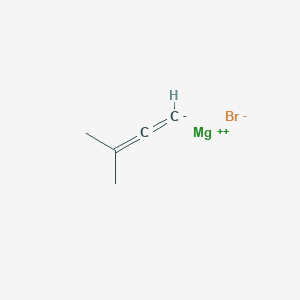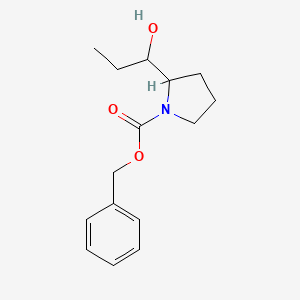![molecular formula C14H26N2O4 B14289950 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane CAS No. 120107-68-8](/img/structure/B14289950.png)
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a diazacyclododecane ring structure. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazacyclododecane derivative with an epoxide-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like tertiary amines or metal complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane involves its ability to react with various nucleophiles. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in cross-linking reactions and the modification of polymers and biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of epoxide groups and aromatic rings.
1,4-Butanediol diglycidyl ether: Contains two epoxide groups and a butane backbone.
Oxiranyl boronic acid MIDA ester: Features an oxirane ring and boronic acid ester functionality.
Uniqueness
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is unique due to its diazacyclododecane ring structure, which imparts distinct reactivity and properties compared to other epoxide-containing compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and structural features are required .
Propriétés
Numéro CAS |
120107-68-8 |
|---|---|
Formule moléculaire |
C14H26N2O4 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
4,10-bis(oxiran-2-ylmethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C14H26N2O4/c1-5-17-7-3-16(10-14-12-20-14)4-8-18-6-2-15(1)9-13-11-19-13/h13-14H,1-12H2 |
Clé InChI |
BHMFEGRBUCTZTB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN(CCOCCN1CC2CO2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
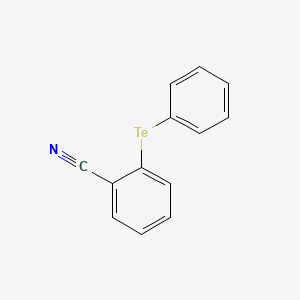
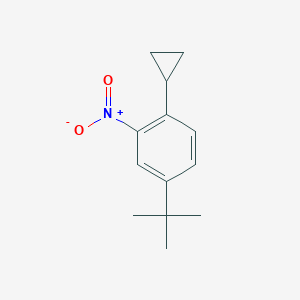
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
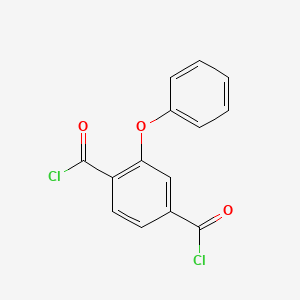
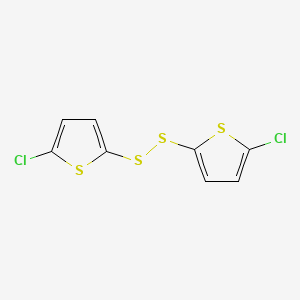
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
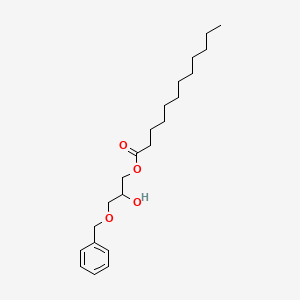
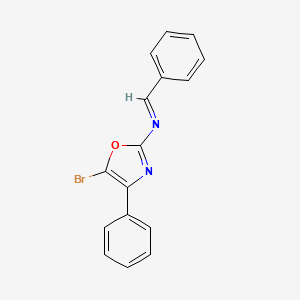
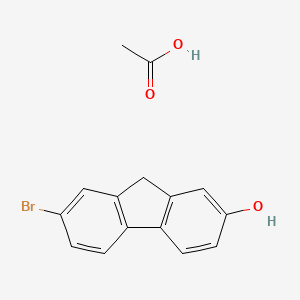
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
